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molecular formula C12H15Cl2N3O4 B8555855 ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate

ethyl 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetate

Cat. No. B8555855
M. Wt: 336.17 g/mol
InChI Key: PKCWHWHQSQZIDO-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

A mixture of (2,4,6-trichloro-pyrimidin-5-yloxy)-acetic acid ethyl ester (2.67 g, 9.35 mmol), morpholine (815 μL, 9.35 mmol) and triethylamine (2.6 mL, 18.7 mmol) in IMS (50 mL) was stirred at RT for 2 hours before the reaction was concentrated in vacuo. The resultant residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous phase was extracted with further ethyl acetate and the combined organic extracts dried (Na2SO4) and concentrated in vacuo affording (2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid ethyl ester (2.97 g, 95%). LCMS: RT=3.35 min, [M+H]+=336/338/340.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
815 μL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[C:8](Cl)=[N:9][C:10]([Cl:14])=[N:11][C:12]=1[Cl:13])[CH3:2].[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.C(N(CC)CC)C>>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[C:12]([Cl:13])=[N:11][C:10]([Cl:14])=[N:9][C:8]=1[N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[CH3:2]

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
C(C)OC(COC=1C(=NC(=NC1Cl)Cl)Cl)=O
Name
Quantity
815 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
IMS
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 2 hours before the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with further ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(COC=1C(=NC(=NC1N1CCOCC1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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